

Laboratory synthesis protocol for Dinosebsodium

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Dinoseb-sodium	
Cat. No.:	B15480319	Get Quote

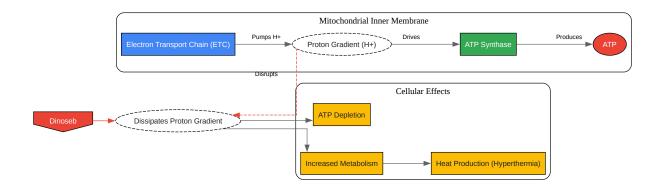
The production and use of Dinoseb and its salts, including **Dinoseb-sodium**, are banned or severely restricted in many countries, including the United States, due to their high toxicity and risk to human health and the environment. Therefore, providing a detailed laboratory synthesis protocol would be irresponsible.

Instead of a synthesis protocol, this document will provide information on the chemical properties, historical context, and toxicological profile of Dinoseb from a safety and educational perspective.

Chemical Properties and Structure

Dinoseb, also known as 2-(sec-butyl)-4,6-dinitrophenol, is an organic compound from the dinitrophenol family.

Property	Value
Chemical Formula	C10H12N2O5
Molar Mass	240.21 g/mol
Appearance	Yellowish-brown solid or viscous liquid
Melting Point	38-42 °C
Boiling Point	Decomposes
Solubility in water	52 mg/L at 25 °C


Historical Use and Regulation

Dinoseb was widely used as a herbicide and insecticide starting in the 1940s. It was effective in controlling broadleaf weeds in various crops. However, due to its acute toxicity, developmental toxicity, and other adverse health effects, its use was banned by the United States Environmental Protection Agency (EPA) in 1986. Many other countries have followed suit.

Toxicological Profile

Dinoseb is highly toxic to humans and animals. It can be absorbed through the skin, inhalation, and ingestion.

The primary mechanism of toxicity for dinitrophenols like Dinoseb is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the main energy currency of the cell, leading to a rapid increase in metabolic rate, fever, and potentially death.

Click to download full resolution via product page

Caption: Mechanism of Dinoseb toxicity via uncoupling of oxidative phosphorylation.

Safety and Handling

Due to its high toxicity, handling Dinoseb or its salts requires stringent safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, protective clothing, and respiratory protection. All work should be conducted in a certified chemical fume hood.

Decontamination and Disposal

Decontamination procedures for Dinoseb spills typically involve absorption with an inert material and disposal as hazardous waste. All waste containing Dinoseb must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

For more information on the hazards and safe handling of Dinoseb, please consult the safety data sheet (SDS) and relevant government agency resources.

 To cite this document: BenchChem. [Laboratory synthesis protocol for Dinoseb-sodium].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15480319#laboratory-synthesis-protocol-for-dinoseb-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com